molecular formula C9H6BrNO2 B11870762 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde CAS No. 404887-97-4

5-bromo-4-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11870762
CAS No.: 404887-97-4
M. Wt: 240.05 g/mol
InChI Key: PCGMEQOFYIJPBN-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a bromine atom, a hydroxyl group, and an aldehyde group attached to the indole ring. These functional groups make it a versatile building block in organic synthesis and a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the bromination of 4-hydroxy-1H-indole-3-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 5-Bromo-4-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 5-Bromo-4-hydroxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1H-indole-3-carbaldehyde: Lacks the hydroxyl group, which may reduce its solubility and reactivity in certain reactions.

    5-Bromo-4-chloro-1H-indole-3-carbaldehyde:

Uniqueness

5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and solubility. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar indole derivatives.

Properties

CAS No.

404887-97-4

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-4-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H

InChI Key

PCGMEQOFYIJPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)O)Br

Origin of Product

United States

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